
LY310762
概述
描述
LY310762 是一种化学化合物,以其作为 5-HT1D 血清素受体选择性拮抗剂的作用而闻名。 它对密切相关的 5-HT1B 亚型表现出合理的選擇性
准备方法
LY310762 的合成涉及多个步骤,从吲哚核心结构的制备开始。合成路线通常包括:
吲哚核心的形成: 吲哚核心是通过一系列涉及适当前体的环化反应合成的。
取代反应: 吲哚核心经历取代反应以引入 4-氟苯甲酰基和哌啶基。
This compound 的工业生产方法尚未被广泛记录,但合成通常遵循类似的步骤,并针对大规模生产进行了优化。
化学反应分析
LY310762 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰分子上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂用于取代反应。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
Neuropharmacological Applications
LY310762 has been primarily studied for its impact on the central nervous system, particularly concerning serotonin signaling.
- Serotonin Release Modulation : this compound enhances the release of serotonin in the guinea pig cortex when stimulated by potassium, with an effective concentration (EC50) of 31 nM. This suggests its utility in studying serotonin-related disorders and could have implications for developing treatments for conditions like depression and anxiety .
- Vasodilation Reversal : In animal models, this compound has been shown to reverse vasodilation induced by serotonin in the rat kidney. This effect was observed at a dosage of 1 mg/kg, indicating its potential role in managing vascular conditions associated with altered serotonin levels .
Cardiovascular Research
Research indicates that this compound may influence cardiovascular responses, particularly in diabetic models.
- Renal Sympathetic Modulation : Studies demonstrate that intravenous administration of this compound can block the inhibitory effects of other compounds on sympathetic vasopressor responses in diabetic rats. This finding highlights its potential as a therapeutic agent in managing diabetic complications affecting renal function .
Cancer Research
Emerging studies suggest that this compound may have applications in oncology, particularly concerning tumor growth modulation.
Table 1: Summary of Key Studies Involving this compound
作用机制
LY310762 通过选择性地结合和拮抗 5-HT1D 血清素受体发挥作用。该作用抑制了受体的正常功能,即调节大脑中血清素的释放。 通过阻断该受体,this compound 可以改变血清素水平并影响各种生理过程 . 所涉及的分子靶标和途径包括血清素信号通路及其对神经传递的相关下游影响 .
相似化合物的比较
LY310762 在对 5-HT1D 受体相对于 5-HT1B 受体的选择性方面是独一无二的。类似化合物包括:
舒马曲坦: 一种著名的 5-HT1 受体激动剂,用于治疗偏头痛。
利扎曲坦: 另一种具有类似应用的 5-HT1 受体激动剂。
佐米曲坦: 一种选择性 5-HT1 受体激动剂,用于治疗偏头痛.
与这些化合物相比,this compound 的独特之处在于其对 5-HT1D 受体的拮抗作用,使其在研究血清素受体调节和潜在治疗应用方面具有价值 .
生物活性
LY310762 is a selective antagonist of the 5-HT1D serotonin receptor, which has been studied for its potential therapeutic applications in various neurological and cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound exhibits a high affinity for the 5-HT1D receptor, with an effective concentration (EC50) of approximately 31 nM . It is important to note that this compound does not exhibit activity on serotonin transport, making it a specific antagonist for the 5-HT1D receptor subtype . The compound's selectivity and potency make it a valuable tool in studying serotonergic signaling pathways.
The primary mechanism by which this compound exerts its effects is through the blockade of 5-HT1D receptors. This action has been shown to influence various physiological responses:
- Inhibition of Glutamate Release : In studies involving primary afferent terminals, this compound has been shown to not affect the amplitude of glutamatergic excitatory postsynaptic currents (EPSCs), indicating its role in modulating neurotransmitter release without directly altering synaptic transmission .
- Sympathetic Vasopressor Responses : In diabetic rat models, intravenous administration of this compound blocked the sympatholytic effects induced by 5-CT (a non-selective serotonin agonist), suggesting that it plays a significant role in regulating renal sympathetic activity during pathological conditions .
Case Studies and Experimental Data
- Anti-Epileptic Mechanisms : A study demonstrated that this compound could reduce epileptiform locomotor activity in zebrafish models, indicating potential applications in epilepsy treatment. The locomotor behavior was quantified using automated tracking devices, revealing significant alterations in treated versus control groups .
- Diabetes-Induced Renal Sympathetic Hyperactivity : In a study examining renal sympathetic activity in diabetic rats, administration of this compound was shown to block the inhibitory effects of 5-CT on vasopressor responses. This finding underscores the role of 5-HT1D receptors in mediating sympathetic control in diabetic conditions .
- Cardiac Responses : Another investigation explored how this compound influenced heart rate responses in diabetic rats subjected to electrical stimulation. The results indicated that pretreatment with this compound did not alter bradycardic responses induced by 5-CT, highlighting its complex interactions within serotonergic pathways .
Data Tables
The following table summarizes key pharmacological data related to this compound:
Property | Value |
---|---|
EC50 (5-HT1D receptor) | 31 nM |
Selectivity | High (specific for 5-HT1D) |
Activity on serotonin transport | None |
Model Systems | Zebrafish, Diabetic Rats |
属性
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLFQZPFYNVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474689 | |
Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-92-7 | |
Record name | LY-310762 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-310762 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。